Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate
描述
Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1823501-19-4) is a spirocyclic compound featuring a bicyclic structure with a tertiary butyl carbamate group and an amino substituent at position 1. Its molecular formula is C₁₅H₂₈N₂O₂, and it has a molecular weight of 268.39 g/mol . The compound is structurally characterized by a 3-azaspiro[5.5]undecane core, which combines a piperidine-like ring fused with a cyclohexane ring, creating a rigid scaffold. This rigidity and the presence of both amino and carboxylate groups make it a versatile intermediate in medicinal chemistry, particularly for designing protease inhibitors, kinase modulators, and targeted imaging agents .
属性
分子式 |
C15H28N2O2 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC 名称 |
tert-butyl 5-amino-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-9-15(12(16)11-17)7-5-4-6-8-15/h12H,4-11,16H2,1-3H3 |
InChI 键 |
SECHHDPULNMSPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCC2)C(C1)N |
产品来源 |
United States |
准备方法
Ring-Closing Metathesis (RCM)
RCM has been employed to form the spirocyclic skeleton by bridging two alkenyl-terminated precursors. For example, a piperidine derivative functionalized with a terminal olefin at the 4-position and a cyclohexenyl sidechain undergoes metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method achieves moderate yields (45–60%) but requires rigorous exclusion of moisture and oxygen.
Intramolecular Nucleophilic Substitution
A bromide intermediate, such as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, can undergo intramolecular cyclization in the presence of a base (e.g., K₂CO₃) to form the spirocyclic ether or amine. For instance, heating the bromide in DMSO with sodium azide (1.1 equiv) at 150°C for 10 minutes in a flow reactor generates the corresponding azide, which is subsequently reduced to the amine using triphenylphosphine. This method benefits from short reaction times (30 minutes total) and scalability, with reported yields exceeding 70%.
Introduction of the Amino Group
The primary amine at position 1 is introduced via azide reduction or reductive amination :
Staudinger Reaction and Azide Reduction
A two-step sequence involving (a) azide formation and (b) Staudinger reduction is widely adopted. In a representative procedure:
-
Azidation : A brominated spiro precursor reacts with sodium azide (1.1–2.7 equiv) in DMSO at 50–150°C.
-
Reduction : The intermediate azide is treated with triphenylphosphine (1.25 equiv) in 2-methyltetrahydrofuran at 100°C, followed by aqueous hydrolysis to yield the amine.
This method achieves 85–92% purity (HPLC) and is compatible with continuous flow systems, reducing hazardous intermediate handling.
Reductive Amination
A spirocyclic ketone (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at room temperature. Yields range from 55% to 68%, with the Boc group remaining intact under these mildly acidic conditions.
Boc Protection and Deprotection Dynamics
The tert-butyl carbamate group is introduced early in the synthesis to protect the secondary amine during subsequent reactions. Key considerations include:
| Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | CH₂Cl₂, 0°C to rt | 95% | |
| Boc Removal | HCl (4M in dioxane) | rt, 2 h | Quant. |
The Boc group demonstrates stability under azidation and Staudinger conditions but is cleaved during strong acid or base treatments.
Advanced Methodologies
Biocatalytic Transaminase Approaches
Recent advances utilize ω-transaminases to enantioselectively aminate spirocyclic ketones. For example, the ketone intermediate is treated with a transaminase (e.g., from Arthrobacter sp.) and alanine as an amine donor in phosphate buffer (pH 7.5) at 30°C. This method achieves >99% enantiomeric excess but requires enzymatic optimization and cofactor recycling systems.
Flow Chemistry Optimization
Continuous flow systems enhance safety and efficiency for exothermic steps like azide reduction. A three-reactor cascade comprising:
-
Azidation (150°C, 10 min)
-
Staudinger reaction (100°C, 3 min)
-
Hydrolysis (100°C, 5 min)
produces the target amine in 73% isolated yield with a total residence time of 18 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| RCM + Azide Reduction | 60 | 85 | Stereochemical control | High catalyst cost |
| Flow-Based Synthesis | 73 | 92 | Scalability | Specialized equipment required |
| Reductive Amination | 68 | 88 | Simplicity | Moderate enantioselectivity |
| Biocatalytic | 55 | 95 | Enantioselectivity | Substrate specificity |
化学反应分析
反应类型:
氧化: 叔丁基-1-氨基-3-氮杂螺[5.5]十一烷-3-羧酸酯可以发生氧化反应,形成相应的氧代衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,例如胺或醇。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应的条件通常涉及在碱性或酸性条件下亲核试剂,如卤化物或胺。
主要产物:
氧化: 氧代衍生物。
还原: 胺或醇。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
化学:
催化: 由于其独特的螺环结构,该化合物可用作催化反应中的配体。
有机合成: 它是合成更复杂分子的中间体。
生物:
药物开发: 该化合物的结构使其成为药物开发的潜在候选者,特别是在设计可以与特定生物靶标相互作用的分子方面。
医药:
治疗: 正在进行研究以探索其潜在的治疗应用,包括将其用作活性药物成分。
工业:
材料科学: 该化合物可用于开发具有独特性能的新材料。
作用机制
叔丁基-1-氨基-3-氮杂螺[5.5]十一烷-3-羧酸酯的作用机制涉及其与特定分子靶标的相互作用。螺环结构使其能够适合蛋白质或酶上的独特结合位点,调节其活性。这种相互作用会导致各种生物学效应,具体取决于所涉及的靶标和途径。
相似化合物的比较
Positional Isomers
tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1782214-37-2) Molecular Formula: C₁₅H₂₈N₂O₂ Molecular Weight: 268.39 g/mol Key Difference: Amino group at position 8 instead of position 1. This isomer is used in synthesizing selective kinase inhibitors .
tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1272758-41-4) Molecular Formula: C₁₅H₂₈N₂O₂ Molecular Weight: 268.39 g/mol Key Difference: Amino group at position 7.
Functional Group Replacements
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4) Molecular Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.37 g/mol Key Difference: Oxo group at position 9 instead of an amino group. Impact: The oxo group enhances electrophilicity, making it a precursor for nucleophilic substitutions. However, it lacks the basicity of the amino group, limiting its use in pH-dependent binding applications .
tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1198284-49-9) Molecular Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.37 g/mol Key Difference: Oxo group at position 5. Impact: The ketone at position 7 introduces a hydrogen-bond acceptor site, useful in metal-chelating applications .
Heteroatom Variations
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Molecular Formula : C₁₄H₂₄N₂O₂
- Molecular Weight : 252.35 g/mol
- Key Difference : Additional nitrogen at position 9 (diazaspiro core).
- Impact : The diaza structure increases polarity and water solubility, favoring pharmacokinetic profiles in drug candidates. This compound is a key intermediate in PARP inhibitor synthesis (e.g., Olaparib derivatives) .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituent Position/Group | Key Applications |
|---|---|---|---|---|
| Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate (1823501-19-4) | C₁₅H₂₈N₂O₂ | 268.39 | 1-amino | Protease inhibitors, imaging agents |
| Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (1782214-37-2) | C₁₅H₂₈N₂O₂ | 268.39 | 8-amino | Kinase inhibitors |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) | C₁₅H₂₅NO₃ | 267.37 | 9-oxo | Chemical building blocks |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (N/A) | C₁₄H₂₄N₂O₂ | 252.35 | 3-carboxylate, 9-aza | PARP inhibitors (e.g., Olaparib) |
Research Findings
- Biological Activity: The 1-amino analog demonstrates superior binding to α-synuclein fibrils compared to oxo derivatives, as shown in PET radiotracer studies for neurodegenerative diseases .
- Synthetic Utility: Diazaspiro cores (e.g., 3,9-diaza) are preferred in oncology drug discovery due to their balanced lipophilicity and metabolic stability, whereas 1-amino derivatives are prioritized for CNS-targeted agents .
- Safety Profiles: Amino-substituted spiro compounds generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), while oxo derivatives may require stricter handling due to electrophilic reactivity .
生物活性
Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1823501-19-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.40 g/mol
- CAS Number : 1823501-19-4
The compound features a spirocyclic structure that contributes to its biological activity by potentially interacting with various biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies on related azaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties, although specific data on this compound is limited.
Antioxidant Properties
Antioxidant activity is another area of interest for this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity could be beneficial in preventing cellular damage associated with various diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the spirocyclic structure allows for interactions with receptor sites or enzymes involved in key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential activities of this compound:
- Study on Antimicrobial Activity : A study published in Molecules examined various azaspiro compounds and their antimicrobial effects against Gram-positive and Gram-negative bacteria, showing promising results that could be extrapolated to similar compounds like this compound .
- Antioxidant Activity Research : Research highlighted in Journal of Medicinal Chemistry discussed the antioxidant capacity of azaspiro derivatives, indicating that modifications to the structure can enhance their ability to protect against oxidative damage .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O2 |
| Molecular Weight | 268.40 g/mol |
| CAS Number | 1823501-19-4 |
| Antimicrobial Activity | Potentially active |
| Antioxidant Activity | Suggested based on structural similarity |
常见问题
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects diastereomers. For example, uses DEPT-135 to assign quaternary carbons in the spiro ring .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while LC-MS/MS identifies trace impurities (e.g., deprotected amines or oxidation byproducts) .
- X-ray Crystallography : Resolves absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
How can researchers resolve contradictions in reported reaction mechanisms for analogous compounds?
Advanced Research Question
Contradictions often stem from incomplete mechanistic data or differing experimental setups. Strategies include:
- Isotopic Labeling : Use deuterated solvents or 15N-labeled amines to track reaction pathways (e.g., SN1 vs. SN2 mechanisms in substitutions) .
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
- Computational Chemistry : DFT calculations (e.g., Gaussian) model transition states and energy barriers, clarifying competing pathways .
Example : notes that proprietary reaction data gaps complicate mechanistic understanding. Cross-validate findings with open-access datasets or replicate published protocols with controlled variables .
What challenges arise in studying the pharmacological mechanisms of this compound?
Advanced Research Question
- Target Identification : Use CRISPR screening or proteomics (e.g., affinity purification-MS) to map interacting proteins.
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) and identify metabolites via LC-HRMS .
- Toxicity Profiling : Screen for off-target effects using kinase panels or hERG channel assays to predict cardiovascular risks .
Case Study : highlights spirocyclic amines’ potential in CNS drug development but underscores the need for blood-brain barrier (BBB) penetration studies using in vitro PAMPA assays .
How can reaction conditions be tailored for selective functionalization of the amino group?
Advanced Research Question
- Protection/Deprotection : Use Boc or Fmoc groups to shield the amine during alkylation/acylation. employs benzyloxycarbonyl (Cbz) for selective deprotection under hydrogenolysis .
- pH Control : Conduct reactions in buffered solutions (pH 7–9) to favor nucleophilic attack on electrophiles (e.g., acyl chlorides) .
- Catalytic Asymmetry : Chiral catalysts (e.g., Jacobsen’s) enable enantioselective transformations, critical for producing single diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
